N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-trimethyloxazole with phenyl isocyanate in the presence of a base, such as triethylamine, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethyloxazole: A related compound with similar structural features but different biological activities.
3-phenyl-1,2-oxazole: Another oxazole derivative with distinct properties and applications.
N,N-dimethyl-3-phenyl-1,2-oxazole-4-carboxamide: A compound with a similar core structure but different substituents
Uniqueness
N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of substituents, which confer specific biological activities and physicochemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N,N,5-trimethyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(13(16)15(2)3)12(14-17-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
KGYNRFCSRVMOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C)C |
Origin of Product |
United States |
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